(3-Cyano-2-fluorophenyl)boronic Acid: A Comprehensive Technical Guide
(3-Cyano-2-fluorophenyl)boronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of (3-Cyano-2-fluorophenyl)boronic acid, a key building block in modern organic synthesis. It details the compound's chemical properties, reactivity, applications, and relevant experimental protocols, with a focus on its utility in pharmaceutical and materials science research.
Core Chemical Properties and Identifiers
(3-Cyano-2-fluorophenyl)boronic acid is a functionalized arylboronic acid that serves as a versatile reagent in organic chemistry. Its unique substitution pattern, featuring both a cyano and a fluoro group, imparts specific reactivity characteristics beneficial for complex molecule synthesis.[1] The compound is typically a white to off-white solid powder or crystal and should be stored in a dry, dark environment at room temperature to ensure stability.[2]
Table 1: Chemical and Physical Data Summary
| Property | Value | Reference(s) |
| CAS Number | 957121-05-0 | [2] |
| Molecular Formula | C₇H₅BFNO₂ | [2] |
| Molecular Weight | 164.93 g/mol | [3] |
| IUPAC Name | (3-cyano-2-fluorophenyl)boronic acid | [2] |
| Physical Form | Solid, White to Almost white powder/crystal | [2] |
| Purity | Typically ≥98% | [2] |
| InChI | 1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H | [2] |
| InChIKey | HENIWPFEWBREIB-UHFFFAOYSA-N | [2] |
| Canonical SMILES | N#CC1=C(C=CC=C1)B(O)O | |
| Storage Conditions | Keep in dark place, sealed in dry, room temperature | [2] |
Reactivity and Applications in Synthesis
The primary application of (3-Cyano-2-fluorophenyl)boronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds, which is fundamental to constructing complex organic frameworks.
Influence of Substituents: The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the phenyl ring significantly influences the electronic properties of the molecule.[4] This electronic effect modulates the reactivity and selectivity of the boronic acid in cross-coupling reactions, often leading to improved reaction yields and cleaner profiles compared to less functionalized analogs.[5]
Key Application Areas:
-
Medicinal Chemistry: It is a crucial building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1] Researchers utilize it to generate diverse compound libraries for drug discovery screening and to fine-tune the pharmacokinetic properties and receptor-binding affinities of potential drug candidates.[4] Its use is particularly noted in the development of novel therapeutics for cancer.[1]
-
Materials Science: The unique electronic and structural properties of this reagent make it suitable for developing advanced materials, including functional polymers and components for organic electronics.
-
Agrochemicals: The compound can be incorporated into the synthesis of new pesticides and herbicides, contributing to advanced crop protection strategies.
Experimental Protocols: Suzuki-Miyaura Coupling
This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of (3-Cyano-2-fluorophenyl)boronic acid with a generic aryl halide. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.[6]
Materials and Equipment:
-
Reagents: (3-Cyano-2-fluorophenyl)boronic acid, (hetero)aryl halide, palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃), phosphine ligand (if required), anhydrous base (e.g., K₃PO₄, KF, Na₂CO₃), and anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF).
-
Equipment: Schlenk tube or similar reaction vessel, magnetic stirrer, heating oil bath, inert gas line (Argon or Nitrogen), syringes, and standard laboratory glassware for work-up and purification.[6]
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add (3-Cyano-2-fluorophenyl)boronic acid (typically 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst/ligand complex (typically 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and the inert gas (e.g., Argon) three times to ensure the reaction environment is free of oxygen.[6]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the aryl halide).[6]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (commonly ranging from 80 °C to 110 °C) for 12-24 hours.[6]
-
Monitoring: Track the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: After completion, allow the mixture to cool to room temperature. Quench the reaction with water and transfer it to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.[6]
-
Purification: Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.[6]
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle is the mechanistic pathway through which the palladium catalyst facilitates the C-C bond formation. It involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.
Safety and Handling
Proper handling of (3-Cyano-2-fluorophenyl)boronic acid is essential in a laboratory setting. The compound is classified as harmful and an irritant.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [7] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7] |
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH/MSHA-approved respirator is recommended.[8][9]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell.[8][9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. (3-Cyano-2-fluorophenyl)boronic acid | 957121-05-0 [sigmaaldrich.com]
- 3. 3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid () for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
